(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Overview
Description
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C₁₇H₂₀FNO₂ It is characterized by the presence of a dimethoxybenzyl group attached to a 2-(4-fluorophenyl)ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 4-fluorophenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,3-dimethoxybenzaldehyde with 4-fluorophenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like methanol or ethanol.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C) to yield the corresponding amine or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, hydrogenation over Pd/C in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine: Similar structure but with different substitution pattern on the benzyl ring.
(2,3-Dimethoxybenzyl)[2-(4-chlorophenyl)ethyl]amine: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
(2,3-Dimethoxybenzyl)[2-(4-bromophenyl)ethyl]amine: Similar structure but with a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is unique due to the presence of both dimethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13/h3-9,19H,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUBAMRZDJSUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366359 | |
Record name | N-[(2,3-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353779-64-3 | |
Record name | N-[(2,3-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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